molecular formula C20H30O4 B134277 Glutinic acid(diterpene) CAS No. 146985-82-2

Glutinic acid(diterpene)

Cat. No. B134277
M. Wt: 334.4 g/mol
InChI Key: FMWSHZRIJXQMOO-RUJIAIRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutinic acid is a diterpene compound that is found in various plant species, including the genus Salvia. It has been studied extensively due to its potential therapeutic properties, particularly in the areas of cancer and inflammation.

Mechanism Of Action

The mechanism of action of glutinic acid is not fully understood, but it is thought to act through a variety of pathways. It has been shown to inhibit the expression of inflammatory cytokines, such as TNF-alpha and IL-6, as well as to inhibit the activity of enzymes involved in the production of reactive oxygen species. Glutinic acid has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.

Biochemical And Physiological Effects

Glutinic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, as well as to reduce the growth and metastasis of cancer cells. Glutinic acid has also been shown to improve insulin resistance and glucose tolerance in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using glutinic acid in lab experiments is that it is a natural compound that can be obtained from plant sources. This makes it a potentially safer and more sustainable alternative to synthetic compounds. However, one limitation of using glutinic acid is that its purity and yield can vary depending on the method used for synthesis, which can affect the reproducibility of experiments.

Future Directions

There are many potential future directions for research on glutinic acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Glutinic acid has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is the development of new synthesis methods for glutinic acid that can improve its purity and yield, making it a more reliable compound for research. Finally, further studies are needed to fully understand the mechanism of action of glutinic acid and to identify potential side effects or interactions with other drugs.
Conclusion:
In summary, glutinic acid is a natural compound with potential therapeutic properties in the areas of cancer, inflammation, and cardiovascular disease. Its mechanism of action is not fully understood, but it has been shown to act through a variety of pathways. Glutinic acid has many advantages as a natural compound, but its purity and yield can vary depending on the synthesis method used. Further research is needed to fully understand the potential of glutinic acid as a therapeutic agent and to identify new directions for research.

Synthesis Methods

Glutinic acid can be synthesized from the plant Salvia miltiorrhiza using a variety of methods, including steam distillation, Soxhlet extraction, and column chromatography. The purity and yield of the compound can vary depending on the method used, but high-quality glutinic acid can be obtained using these techniques.

Scientific Research Applications

Glutinic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects, as well as antioxidant and neuroprotective properties. Studies have also suggested that glutinic acid may have potential as a treatment for cardiovascular disease, liver disease, and diabetes.

properties

CAS RN

146985-82-2

Product Name

Glutinic acid(diterpene)

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(4aR,5S,6R,8aR)-5-[(Z)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24)/b13-12-/t14-,16-,19+,20+/m1/s1

InChI Key

FMWSHZRIJXQMOO-RUJIAIRVSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C)CCC=C2C(=O)O)C

SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C

synonyms

glutinic acid

Origin of Product

United States

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